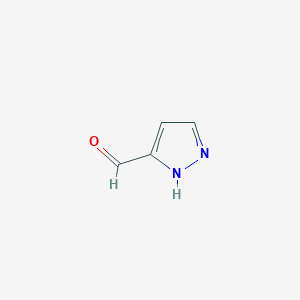

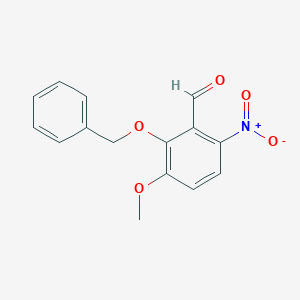

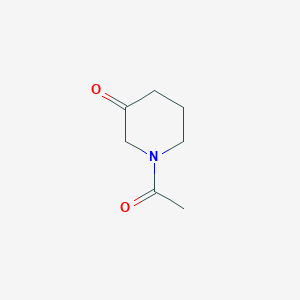

1-Acetylpiperidin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- 1-Acetylpiperidin-3-one derivatives are synthesized using acetic acid in a Mannich type condensation reaction involving long chain ketones. This process yields 3-substituted or 3,5-disubstituted 2,6-diarylpiperidin-4-ones in moderate yields (Srikanth, Sivarajan, & Sivakumar, 2014).

- Another method involves the use of axially 1-acetylpiperazine substituted silicon (IV) phthalocyanine and naphthalocyanine derivatives, which are synthesized and exhibit properties such as DNA binding and cytotoxic effects (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

Molecular Structure Analysis

- The molecular structure of 1-Acetylpiperidin-3-one derivatives demonstrates a chair conformation with equatorial orientation of all substituents like aryl group at C(2) and C(6) and pentyl group at C(3). These structural characteristics have been established through various spectral techniques such as FT-IR, NMR, UV-Visible, and Fluorescence (Savithiri, Rajarajan, Bharanidharan, & Arockia doss, 2022).

Chemical Reactions and Properties

- 1-Acetylpiperidin-3-one derivatives exhibit significant antimicrobial activity, with certain derivatives like those containing tetrazole and semicarbazone showing more potent effects against bacteria and fungi than alkyl derivatives (Srikanth, Sivarajan, & Sivakumar, 2014).

- These compounds also demonstrate properties like DNA cleavage activities, topoisomerases inhibitory effects, and potential for acting as anticancer drugs, as shown in in vitro studies (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

Physical Properties Analysis

- The physical properties of 1-Acetylpiperidin-3-one derivatives, including their spectroscopic characteristics, are defined using techniques such as FT-IR and NMR. These techniques help in understanding the conformational stability and the orientation of substituents in the compound (Savithiri, Rajarajan, Bharanidharan, & Arockia doss, 2022).

科学的研究の応用

Anticancer and DNA Interaction Studies

Research involving derivatives of 1-Acetylpiperidin-3-one, such as in the synthesis and study of water-soluble silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units, has shown promising applications in anticancer therapy. These compounds have been investigated for their DNA binding modes, DNA cleavage activities, inhibitory effects on topoisomerase I and II enzymes, and cytotoxicity against carcinoma cell lines, indicating potential as anticancer drugs (Baş et al., 2019).

Enzyme Inhibition for Diabetes Management

Derivatives related to 1-Acetylpiperidin-3-one have been explored for their role in enzyme inhibition, particularly in the context of diabetes management. For example, compounds that inhibit dipeptidyl peptidase IV (DPP IV) can improve glucose tolerance and have been studied for their potential in treating type 2 diabetes (Ahrén et al., 2002).

Hypertension Treatment

Innovative approaches to treating hypertension have been developed using compounds derived from or related to 1-Acetylpiperidin-3-one. Studies on Lactobacillus plantarum strains engineered to express angiotensin-converting enzyme inhibitory peptides have shown significant decreases in systolic blood pressure, suggesting a novel treatment method for hypertension (Yang et al., 2015).

Antimicrobial and Antituberculosis Agents

The synthesis of novel piperazine unit condensed 2,6-diarylpiperidin-4-one derivatives, related to 1-Acetylpiperidin-3-one, has yielded compounds with significant antimicrobial and antituberculosis activity. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential as antimicrobial and antituberculosis agents (Rani et al., 2011).

CCR5 Antagonists for HIV-1 Treatment

Research into CCR5 antagonists has identified piperidine-4-carboxamide derivatives, closely related to 1-Acetylpiperidin-3-one, as potent inhibitors. These compounds have shown promising results in inhibiting CCR5-using HIV-1 replication, suggesting a potential application in HIV-1 treatment (Imamura et al., 2005).

特性

IUPAC Name |

1-acetylpiperidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHGRWSDPVNGMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487557 |

Source

|

| Record name | 1-acetylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpiperidin-3-one | |

CAS RN |

34456-78-5 |

Source

|

| Record name | 1-acetylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)